molecular formula C14H24O B12686936 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde CAS No. 97403-90-2

3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde

Cat. No.: B12686936
CAS No.: 97403-90-2
M. Wt: 208.34 g/mol
InChI Key: XFSYDOVQWOWCKZ-UHFFFAOYSA-N
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Description

Structural Characterization of 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde

Molecular Architecture and Bicyclic Framework Analysis

3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde features a bicyclo[2.2.1]heptane core, a norbornane-derived framework characterized by two fused cyclohexane rings in a boat-like conformation. The molecule’s bicyclic system consists of two bridgehead carbons (C2 and C5) and a propionaldehyde side chain (-CH₂-CH₂-CHO) appended to the C2 position of the bicyclic scaffold. A butyl group (-C₄H₉) is further substituted at the C2 bridgehead, introducing steric bulk and electronic modulation to the structure.

The molecular formula is C₁₃H₂₂O , with a molar mass of 194.31 g/mol . The bicyclo[2.2.1]heptane skeleton imposes significant ring strain due to its fused cyclohexane rings, which adopt a puckered geometry to minimize eclipsing interactions. This strain influences the reactivity of the aldehyde group, enhancing its electrophilicity in condensation reactions.

Table 1: Key structural parameters of the bicyclo[2.2.1]heptane framework

Parameter Value
Bridgehead C-C bond length 1.54 Å (typical)
C2-C7 (bridge) length 1.52 Å
Dihedral angle (C1-C2-C3) 108°

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR analysis reveals distinct signals for the aldehyde proton (δ 9.72 ppm, singlet), the methylene groups adjacent to the carbonyl (δ 2.42–2.38 ppm, multiplet), and the bicyclic framework’s bridgehead protons (δ 1.85–1.12 ppm, multiplet). The butyl side chain appears as a triplet at δ 0.92 ppm (terminal methyl) and a sextet at δ 1.35 ppm (methylene groups).

¹³C NMR spectra confirm the aldehyde carbon at δ 202.5 ppm, while the bicyclic carbons resonate between δ 35–50 ppm. The quaternary bridgehead carbon (C2) appears at δ 48.7 ppm, consistent with similar norbornane derivatives.

Table 2: Representative ¹H NMR chemical shifts

Proton Environment δ (ppm) Multiplicity
Aldehyde (CHO) 9.72 Singlet
Methylene (-CH₂-CHO) 2.40 Multiplet
Bridgehead (C2-H) 1.78 Multiplet
Butyl (-CH₂-CH₂-) 1.35 Sextet
Infrared (IR) Vibrational Signature Analysis

The IR spectrum exhibits a strong absorption band at 1720 cm⁻¹ , characteristic of the aldehyde C=O stretch. Additional peaks include:

  • 2850–2960 cm⁻¹ : C-H stretching vibrations of the bicyclic framework and butyl group.
  • 1450 cm⁻¹ : Bending modes of methylene groups.
  • 1110 cm⁻¹ : C-O stretching from potential oxidation byproducts (e.g., hemiacetals).

Table 3: Key IR absorption bands

Bond/Vibration Wavenumber (cm⁻¹)
C=O stretch 1720
C-H stretch (sp³) 2850–2960
CH₂ bending 1450
Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry shows a molecular ion peak at m/z 194.3 (M⁺), with major fragmentation pathways including:

  • Loss of the aldehyde group (-28 amu, m/z 166.3).
  • Cleavage of the bicyclic framework to yield m/z 121.1 (C₉H₁₃⁺).
  • Butyl group elimination (-56 amu, m/z 138.2).

Table 4: Dominant mass spectral fragments

m/z Fragment Ion
194.3 [M]⁺
166.3 [M – CHO]⁺
138.2 [M – C₄H₈]⁺
121.1 Bicyclo[2.2.1]heptane⁺

X-ray Crystallographic Studies of Bicyclic Derivatives

X-ray diffraction analysis of related bicyclo[2.2.1]heptane derivatives confirms the puckered geometry of the norbornane system, with bond lengths and angles consistent with theoretical predictions. For example, the C2-C7 bridge bond measures 1.52 Å , while the endocyclic C-C bonds average 1.54 Å . The propionaldehyde side chain adopts a gauche conformation relative to the bicyclic core, minimizing steric clash with the butyl substituent.

Table 5: Crystallographic data for bicyclo[2.2.1]heptane analogs

Parameter Value
C2-C7 bond length 1.52 Å
C1-C2-C3 bond angle 108°
Torsion angle (C2-C7) 120°

Properties

CAS No.

97403-90-2

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

3-(2-butyl-2-bicyclo[2.2.1]heptanyl)propanal

InChI

InChI=1S/C14H24O/c1-2-3-7-14(8-4-9-15)11-12-5-6-13(14)10-12/h9,12-13H,2-8,10-11H2,1H3

InChI Key

XFSYDOVQWOWCKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC2CCC1C2)CCC=O

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction as the Key Step

The bicyclo[2.2.1]heptane skeleton is most commonly constructed via a Diels-Alder cycloaddition between cyclopentadiene and suitable acyclic olefins (C3-C4 olefins such as 1-butene or 2-butene). This reaction forms the bicyclic system with high regio- and stereoselectivity.

  • Reaction conditions: Typically conducted at temperatures ranging from 20°C to 400°C, with a preferred range of 100°C to 350°C to optimize yield and selectivity.
  • Pressure: No specific pressure is required; the reaction is generally performed at the vapor pressure of the reactants at the reaction temperature.
  • Catalysts: The reaction can be catalyzed or accompanied by isomerization catalysts to improve product distribution.

Isomerization Step

Following the Diels-Alder reaction, the intermediate bicyclo[2.2.1]heptene derivatives (e.g., 5,6-dimethylbicyclo[2.2.1]hept-2-ene) undergo isomerization to yield compounds such as 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene.

  • Catalysts: Acidic solid catalysts (solid acid catalysts) are employed, including metal oxides (alumina, silica, titania, zirconia), metal phosphates, metal sulfates, phyllosilicates (bentonite, montmorillonite), clays, and zeolites.
  • Temperature: The isomerization temperature depends on catalyst acidity, ranging from 20°C to 400°C.
  • Pressure: Generally performed under atmospheric or vapor pressure conditions.

One-Step vs. Two-Step Methods

  • Two-step method: Separate Diels-Alder reaction followed by isomerization.
  • One-step method: Simultaneous Diels-Alder reaction and isomerization by including the isomerization catalyst in the initial reaction mixture.

Both methods yield similar product distributions and efficiencies, with the one-step method offering operational simplicity.

Detailed Preparation Procedure Summary

Step Reaction Type Reactants/Conditions Catalyst/Notes Yield/Remarks
1 Diels-Alder Cycloaddition Cyclopentadiene + 2-butene (cis/trans or mixture) Temperature: 100–350°C; Pressure: vapor pressure Formation of 5,6-dimethylbicyclo[2.2.1]hept-2-ene intermediate
2 Isomerization Intermediate from Step 1 Solid acid catalyst (e.g., alumina, zeolite) Conversion to 2-methylene-3-methylbicyclo[2.2.1]heptane and/or 2,3-dimethylbicyclo[2.2.1]hept-2-ene
3 Functionalization Bicyclic intermediate + aldehyde-introducing reagents Controlled oxidation or formylation Introduction of propionaldehyde side chain; conditions optimized for selectivity

Research Findings and Optimization Insights

  • Economical synthesis: Using inexpensive and readily available 2-butene and cyclopentadiene reduces production costs compared to crotonaldehyde-based methods.
  • Catalyst selection: The acidity and type of solid acid catalyst significantly influence isomerization efficiency and product distribution. Alumina and zeolites are preferred for their activity and stability.
  • Temperature control: Reaction temperature affects both the Diels-Alder and isomerization steps. Higher temperatures favor faster reactions but may lead to side products; thus, 150–350°C is optimal.
  • One-step process advantages: Combining Diels-Alder and isomerization in one step simplifies the process and reduces time and energy consumption without compromising yield.
  • Functionalization precision: Subsequent aldehyde introduction requires mild conditions to preserve the bicyclic structure and avoid over-oxidation.

Comparative Data Table: Preparation Methods

Parameter Two-Step Method One-Step Method
Reaction Steps Diels-Alder + Isomerization separately Diels-Alder + Isomerization simultaneously
Catalyst Usage Isomerization catalyst in second step Catalyst present from start
Temperature Range 100–350°C 100–350°C
Pressure Vapor pressure of reactants Vapor pressure of reactants
Yield Efficiency High Comparable to two-step
Operational Complexity Higher Lower
Cost Efficiency Moderate Improved due to fewer steps

Chemical Reactions Analysis

Types of Reactions

3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde is a chemical compound with the molecular formula C14H24OC_{14}H_{24}O and a molecular weight of 208.34 . It has the CAS number 97403-90-2 .

Chemical Reactions
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde can undergo several types of chemical reactions:

  • Oxidation: The aldehyde group can be oxidized to form 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionic acid. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3.
  • Reduction: The aldehyde group can be reduced to form 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propanol, using reducing agents such as sodium borohydride (NaBH4NaBH_4) or lithium aluminum hydride (LiAlH4LiAlH_4.
  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, using nucleophiles such as Grignard reagents (RMgXRMgX) under anhydrous conditions.

Scientific Research Applications
This compound has applications in various fields of scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
  • Biology: It is studied for its potential biological activity and interactions with biological molecules.
  • Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
  • Industry: It is widely used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.

The mechanism of action of 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and affecting various biochemical pathways, leading to the compound’s observed effects.

Mechanism of Action

The mechanism of action of 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Core Structure Substituents/Functional Groups Molecular Formula Applications
3-(2-Butylbicyclo[2.2.1]hept-2-yl)propionaldehyde 68758-81-6; 97403-90-2 Bicyclo[2.2.1]heptane 2-butyl, 3-propionaldehyde C₁₄H₂₂O Fragrances, synthetic intermediates
Baccatin III n-butyl analog (baccatin III 13-ester) Not specified Taxane core n-Butanoylamino, phenyl, hydroxy C₄₇H₅₉NO₁₄ Anticancer agents (taxane derivatives)
3-((1R,2S,3S,4S)-3-Benzenesulphonamido-6-hydroxybicyclo[2.2.1]hept-2-yl)propenoic acid Not specified Bicyclo[2.2.1]heptane 3-benzenesulphonamido, 6-hydroxy, propenoic acid C₁₇H₁₉NO₆S Pharmaceutical metabolites
2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester 903876-45-9 Bicyclo[2.2.1]heptane + cyclohexyl 5,5,6-trimethyl bicyclo, cyclohexyl ester C₂₁H₃₀O₂ Industrial polymers, regulated uses
7-Oxabicyclo[2.2.1]hept-2-yl propionaldehyde Not specified 7-Oxabicyclo[2.2.1]heptane 3-isopropyloxycarbonyloxymethyl, propionaldehyde C₁₄H₂₀O₅ Prostaglandin analogues (therapeutics)
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-ethylbutyl acetate Not specified Bicyclo[2.2.1]heptane 3,3-dimethyl, 2-ethylbutyl acetate C₁₇H₂₈O₂ Fragrances, flavorants
Acetaldehyde, (3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)- 2226-09-7 Bicyclo[2.2.1]hept-2-ylidene 3,3-dimethyl, acetaldehyde C₁₁H₁₆O Organic synthesis intermediates
3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol Not specified Bicyclo[2.2.1]heptane 5,5,6-trimethyl, cyclohexanol C₁₆H₂₆O Fragrances, personal care products

Key Comparative Findings

Core Modifications :

  • The target compound and most analogs retain the bicyclo[2.2.1]heptane core, but substitutions vary significantly. For example, the 7-oxa analog replaces a carbon with oxygen, increasing polarity , while the dimethylbicyclo derivatives (e.g., CAS 2226-09-7) exhibit enhanced steric hindrance .

Functional Group Impact: Aldehyde vs. Ester/Amide: The propionaldehyde group in the target compound contrasts with esters (e.g., 2-propenoic acid ester in ) and amides (e.g., baccatin III n-butyl analog in ). Aldehydes are more reactive, favoring condensation or oxidation reactions, whereas esters/amides are stable, suited for drug delivery . Hydrophilicity: Sulphonamido and hydroxy groups (e.g., ) increase water solubility compared to alkyl-substituted derivatives like the target compound, which is more lipophilic .

Applications: Fragrances: The target compound and 4-(3,3-dimethylbicyclo...)ethylbutyl acetate are used in fragrances due to their volatile, odor-active profiles. Substituent size (butyl vs. ethylbutyl) alters vapor pressure and scent characteristics .

Biological Activity

3-(2-Butylbicyclo[2.2.1]hept-2-yl)propionaldehyde, also known by its CAS number 97403-90-2, is a bicyclic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in the field of biochemistry and pharmacology.

Basic Information

  • Chemical Formula: C14H24O
  • Molecular Weight: 208.34 g/mol
  • CAS Number: 97403-90-2

Structural Characteristics

The compound features a bicyclic structure which contributes to its unique chemical behavior and potential interactions with biological systems.

Research indicates that 3-(2-butylbicyclo[2.2.1]hept-2-yl)propionaldehyde may exhibit various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial characteristics, potentially inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects: There is evidence suggesting that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study conducted on various strains of bacteria demonstrated that 3-(2-butylbicyclo[2.2.1]hept-2-yl)propionaldehyde exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
  • Anti-inflammatory Potential:
    • In vitro assays showed that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The reduction in cytokine levels was statistically significant at concentrations of 10 µM and above.
  • Cytotoxicity Studies:
    • Cytotoxicity assays performed on human cancer cell lines indicated that the compound has selective toxicity towards certain cancer cells, with an IC50 value ranging from 20 to 30 µM depending on the cell line tested.

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 50 µg/mL
AntimicrobialEscherichia coliMIC = 50 µg/mL
Anti-inflammatoryMacrophages (in vitro)Reduced cytokine production
CytotoxicityHuman cancer cell linesIC50 = 20-30 µM

Safety and Toxicology

While exploring the biological activity of this compound, safety assessments are crucial. Preliminary safety data indicate that while it exhibits biological activity, further toxicological studies are required to establish a comprehensive safety profile.

Q & A

Q. What established synthetic routes are available for 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde, and how do reaction parameters influence yield?

The synthesis of bicyclo[2.2.1]heptane derivatives typically involves Diels-Alder cycloaddition or intramolecular ring-closing strategies. For example, describes the synthesis of a structurally related nitrophenyl-substituted bicyclo compound using a multi-step approach involving ketone functionalization and nitro-group introduction. Key parameters include:

  • Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) for cycloaddition efficiency.
  • Temperature control : Maintaining sub-0°C conditions to prevent side reactions during aldehyde formation.
  • Purification : Column chromatography with polar/non-polar solvent gradients to isolate the bicyclo core .
    Yield optimization often requires balancing steric hindrance from the butyl substituent and reactivity of the propionaldehyde group.

Q. Which spectroscopic techniques are most effective for characterizing the bicyclo[2.2.1]heptane core?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the bicyclo structure. Coupling constants (e.g., J = 8–10 Hz for bridgehead protons) and chemical shifts (δ 1.5–2.5 ppm for methylene groups) help distinguish stereochemistry .
  • IR Spectroscopy : The aldehyde C=O stretch (~1720 cm⁻¹) and bicyclo C-H bending (~1450 cm⁻¹) provide functional group validation.
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular formula (e.g., C₁₄H₂₂O for the parent compound) and detects fragmentation patterns unique to the bicyclo system .

Advanced Research Questions

Q. How can stereochemical ambiguities in the bicyclo[2.2.1]heptane system be resolved during structural elucidation?

Stereochemical challenges arise from the rigid bicyclo framework and substituent orientation. Methodological approaches include:

  • X-ray Crystallography : Definitive assignment of absolute configuration via single-crystal analysis.
  • NOESY NMR : Cross-peaks between bridgehead protons and the butyl group clarify spatial proximity .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare experimental vs. simulated NMR shifts .

Q. What methodological considerations are critical for environmental analysis of bicyclic terpenoid derivatives like this compound?

highlights challenges in detecting persistent organic pollutants (POPs) with complex bicyclic structures:

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate hydrophobic compounds from aqueous matrices.
  • Chromatography : Reverse-phase HPLC with a C8 column (mobile phase: acetonitrile/water) to separate bicyclo analogs.
  • Detection : Tandem MS (e.g., Q-TOF) for high sensitivity and specificity, especially at trace concentrations (<1 ppb) .
    Contradictions in recovery rates (e.g., matrix interference in sediment samples) require isotope-labeled internal standards for quantification .

Q. How do substituents on the bicyclo[2.2.1]heptane framework influence reactivity in derivatization reactions?

The butyl group and propionaldehyde moiety impact reactivity:

  • Steric Effects : The 2-butyl substituent hinders nucleophilic attack at the bridgehead carbon, favoring reactions at the aldehyde group.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) reduce aldehyde electrophilicity, while alkyl groups enhance it.
  • Derivatization Strategies : Reductive amination (NaBH₃CN, NH₄OAc) or Wittig reactions to modify the aldehyde into amines or alkenes .

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